2-Heptylbenzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Heptylbenzothiazole is an organic compound belonging to the class of benzothiazoles. These compounds are characterized by a benzene ring fused to a thiazole ring, which consists of four carbon atoms, one nitrogen atom, and one sulfur atom . This compound has been detected in certain natural sources, such as nuts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including 2-Heptylbenzothiazole, can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds.
Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.
Biginelli reaction: A multi-component reaction involving urea, aldehydes, and β-keto esters.
Intramolecular C–S bond coupling cyclization: This method involves the use of N-substituted-N-(2-halophenyl)thioureas, O-substituted-N-(2-halophenyl) carbamothioates, or N-(2-halophenyl) thioamides in the presence of a base in dioxane.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient and economical methods. One such method includes the coupling of o-aminothiophenols with gem-dibromomethylarenes in the presence of a catalytic amount of molecular iodine, tert-butoxide, and pyridine under reflux conditions .
Chemical Reactions Analysis
Types of Reactions
2-Heptylbenzothiazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted benzothiazoles.
Scientific Research Applications
2-Heptylbenzothiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Used in the development of materials with specific properties, such as fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of 2-Heptylbenzothiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Heptylbenzothiazole include:
Uniqueness
This compound is unique due to its specific heptyl substitution, which can influence its chemical properties and biological activities. This substitution can affect its solubility, reactivity, and interactions with biological targets, making it distinct from other benzothiazole derivatives.
Properties
CAS No. |
69938-51-8 |
---|---|
Molecular Formula |
C14H19NS |
Molecular Weight |
233.37 g/mol |
IUPAC Name |
2-heptyl-1,3-benzothiazole |
InChI |
InChI=1S/C14H19NS/c1-2-3-4-5-6-11-14-15-12-9-7-8-10-13(12)16-14/h7-10H,2-6,11H2,1H3 |
InChI Key |
SJZWEHXSUIPACF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=NC2=CC=CC=C2S1 |
melting_point |
101 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.